(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Description
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)11-2-1-7-17-12(11)19-10-5-3-9(8-18)4-6-10/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFJRVCNNKYISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridine Intermediate
The starting material, 3-(Trifluoromethyl)pyridine, is synthesized via established methods such as:
- Electrophilic substitution on pyridine rings to introduce the trifluoromethyl group, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of catalysts or radical initiators.
- Direct fluorination of pyridine derivatives under controlled conditions to selectively attach the trifluoromethyl group at the 3-position.
This intermediate is crucial for subsequent coupling steps and is often prepared with high regioselectivity to ensure the trifluoromethyl group remains at the desired position.
Preparation of the Phenylmethanol Derivative
The phenylmethanol component can be synthesized through:
- Hydroxymethylation of phenol derivatives, typically via formaldehyde addition under basic or acidic conditions.
- Reduction of corresponding aldehydes , such as phenylacetaldehyde, using reducing agents like sodium borohydride or lithium aluminum hydride to produce the phenylmethanol.
Coupling of Pyridine and Phenylmethanol
The key step involves linking the pyridine intermediate with the phenylmethanol derivative:
- Nucleophilic aromatic substitution or ether formation using suitable leaving groups (e.g., halides or activated phenols).
- Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, where the pyridine derivative bearing a halogen or boronic acid reacts with a phenylmethanol precursor.
This step often requires specific catalysts, bases, and solvents to optimize yield and selectivity.
Reaction Conditions and Catalysts
| Step | Reagents | Catalysts | Solvents | Conditions | Notes |
|---|---|---|---|---|---|
| Pyridine trifluoromethylation | Trifluoromethyl iodide, radical initiators | None or radical initiators | Dichloromethane, acetonitrile | Reflux or room temperature | High regioselectivity |
| Phenol hydroxymethylation | Formaldehyde, base | None | Water or alcohols | Mild heating | Controlled pH for selectivity |
| Coupling (e.g., Suzuki) | Boronic acid, halogenated pyridine | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Toluene, ethanol, or DMF | Reflux under inert atmosphere | Base like potassium carbonate |
Research Findings and Data
Research articles and patents provide insights into optimizing these routes:
- A patent describes the synthesis of related pyridine derivatives via electrophilic trifluoromethylation, emphasizing regioselectivity and yield enhancement.
- Literature reports the use of palladium-catalyzed cross-coupling reactions to efficiently assemble complex molecules with trifluoromethyl groups attached to heteroaromatic rings.
- Experimental conditions such as temperature, solvent choice, and catalyst loading significantly influence the purity and yield of the final product.
Industrial Production Considerations
For large-scale manufacturing, process optimization involves:
- Continuous flow reactors for safer handling of reagents like trifluoromethylating agents.
- Advanced purification techniques such as chromatography or crystallization to achieve high purity.
- Use of automation to control reaction parameters precisely, ensuring batch-to-batch consistency.
Summary of Key Literature and Patents
| Source | Focus | Main Findings |
|---|---|---|
| Patent US10144710B2 | Process development | Describes a scalable synthesis involving trifluoromethylation and coupling steps, with optimized reaction conditions for industrial application |
| Research article in Chemical & Pharmaceutical Bulletin | Reaction mechanisms | Provides detailed mechanistic insights into trifluoromethylation and ether formation reactions relevant to the synthesis of this compound |
| Patent references | Synthetic strategies | Emphasizes the importance of regioselectivity and catalyst choice in constructing the molecule efficiently |
Chemical Reactions Analysis
Types of Reactions
(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes, carboxylic acids, or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to influence the electronic properties of the molecule. (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has shown promise as an antimicrobial agent. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth, making it a candidate for further development in antibiotic therapies .
Pharmacological Properties
The compound's structural features allow it to interact with various biological targets. Its pyridine and phenol functionalities suggest potential roles in modulating neurotransmitter systems or serving as enzyme inhibitors. Ongoing research aims to elucidate specific mechanisms of action and therapeutic targets, particularly in neuropharmacology and oncology .
Material Science
Polymer Additives
In material science, this compound can be utilized as a polymer additive to enhance thermal stability and mechanical properties. The trifluoromethyl group imparts unique characteristics that improve the performance of polymers under extreme conditions. This application is particularly relevant in the development of high-performance plastics and coatings .
Nanocomposites
The compound has also been explored for its role in the fabrication of nanocomposites. By integrating this compound into nanostructured materials, researchers aim to achieve improved electrical conductivity and thermal management properties, which are crucial for electronic applications .
Synthetic Intermediate
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex structures used in pharmaceuticals and agrochemicals. The compound can be utilized in cross-coupling reactions and as a precursor for other functionalized derivatives .
Case Studies
Mechanism of Action
The mechanism of action of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound’s structural analogs differ in substituent positioning, functional groups, or heterocyclic systems. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Trifluoromethyl vs.
- Complexity : The sulfonamide derivative in Table 1 incorporates multiple functional groups (chloro, sulfonamide), which may improve target binding but reduce solubility.
- Scaffold Diversity : The piperidine-carboxamide analog introduces a sp³-hybridized nitrogen, enabling hydrogen bonding and 3D interactions in drug design.
Physicochemical Properties
- Molecular Weight : The target compound (269.23 g/mol) falls within the ideal range for oral bioavailability (<500 g/mol), unlike the sulfonamide derivative (562.91 g/mol) .
Biological Activity
(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, also known as 4-((3-(trifluoromethyl)pyridin-2-yl)oxy)phenylmethanol, is a compound with significant potential in medicinal chemistry. Its unique structure, featuring a trifluoromethyl group and a pyridine moiety, suggests diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H10F3NO
- Molecular Weight : 269.22 g/mol
- CAS Number : 1086376-57-9
- Melting Point : 85 - 86 °C
- Purity : ≥95%
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its interaction with specific biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by modulating key signaling pathways involved in tumor growth and survival. Its structural similarity to other known anticancer agents positions it as a candidate for further development.
- Mechanism of Action :
- Case Studies :
Pharmacological Studies
Pharmacological evaluations have shown that this compound interacts with several biological targets:
| Target | Type of Interaction | Effect |
|---|---|---|
| EPH Receptors | Inhibition | Reduced tumor cell migration |
| Protein Kinases | Modulation | Altered phosphorylation states leading to apoptosis |
| Calcium Channels | Blockade | Decreased intracellular calcium levels affecting cell signaling |
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain safety concerns. The compound has been classified with hazard codes indicating potential harmful effects if ingested or inhaled . Further studies are needed to establish a comprehensive safety profile.
Q & A
What are the optimal reaction conditions for synthesizing (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol?
Answer:
The synthesis typically involves hydrolysis and purification steps under controlled conditions. A validated method includes:
Hydrolysis : Stirring the precursor in methanol with 10 N NaOH (1.96 mL) at room temperature for 10 hours.
Acidification : Adjusting the pH to 3 using 6 N HCl.
Purification : Liquid-liquid extraction with ethyl acetate/water, drying over anhydrous MgSO₄, and solvent removal under reduced pressure.
Recrystallization : Using hexane/ethyl acetate (9:1 ratio) to isolate the product.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrolysis | NaOH (10 N), methanol, 10 h, RT | 91% (two-step) |
| Purification | Hexane:EtOAc (9:1) | Solid recovered |
| LCMS and HPLC confirm purity: m/z 393 [M+H]⁺; retention time 0.29 min (SQD-FA50 method) . |
Which analytical techniques are recommended for characterizing this compound?
Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (m/z 393 [M+H]⁺).
- High-Performance Liquid Chromatography (HPLC) : Validates purity (retention time 0.29 min under SQD-FA50 conditions).
- ¹H/¹³C NMR : Resolves structural features (e.g., trifluoromethyl, pyridinyloxy groups).
Table :
| Technique | Parameters | Outcome |
|---|---|---|
| LCMS | ESI+ mode | m/z 393 [M+H]⁺ |
| HPLC | C18 column, gradient elution | Retention time 0.29 min |
How do trifluoromethyl and pyridinyloxy substituents influence the compound’s electronic properties?
Answer:
The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, stabilizing intermediates in substitution reactions. The pyridinyloxy moiety contributes to π-π stacking interactions and hydrogen bonding, affecting solubility and reactivity. Comparative studies with chloro/bromo analogs show the fluoro substituent improves metabolic stability and bioavailability .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Cross-Validation : Combine LCMS, NMR, and X-ray crystallography (if crystals are obtainable).
Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks in NMR.
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
Example: Discrepancies in aromatic proton signals can arise from rotamers; variable-temperature NMR may resolve splitting .
How can regioselectivity be controlled in substitution reactions involving this compound?
Answer:
Regioselectivity is influenced by:
- Electronic Effects : The trifluoromethyl group directs electrophiles to electron-rich positions (e.g., para to the pyridinyloxy group).
- Steric Hindrance : Bulky reagents favor substitution at less hindered sites.
Table :
| Reaction Type | Reagents | Regioselectivity Observed |
|---|---|---|
| Nucleophilic Substitution | NaOMe/MeOH | Meta to pyridinyloxy |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Para to trifluoromethyl |
What methodologies design analogues with improved pharmacokinetic properties?
Answer:
Bioisosteric Replacement : Substitute pyridinyloxy with quinolinyl (enhances blood-brain barrier penetration).
Prodrug Synthesis : Convert the methanol group to esters (e.g., acetyl) for sustained release.
Metabolic Stability : Introduce deuterium at benzylic positions to slow CYP450-mediated oxidation.
Example: Anti-tubercular derivatives were synthesized by coupling with thioureas, improving MIC values against M. tuberculosis .
How can computational modeling predict interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450).
- QSAR Models : Correlate logP values (calculated: ~2.29) with cytotoxicity.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
PubChem data (e.g., InChIKey, SMILES) provides input structures for simulations .
What purification challenges arise during large-scale synthesis, and how are they addressed?
Answer:
- Challenge : Low solubility in non-polar solvents complicates crystallization.
- Solution : Use mixed solvents (hexane:EtOAc) for gradient recrystallization.
- Chromatography : Normal-phase silica gel with 10% methanol in DCM eluent resolves diastereomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
